molecular formula C10H13NO2S2 B15194317 Methyl 2-((2-aminoethyl)dithio)benzoate CAS No. 1429-01-2

Methyl 2-((2-aminoethyl)dithio)benzoate

Cat. No.: B15194317
CAS No.: 1429-01-2
M. Wt: 243.4 g/mol
InChI Key: KKNSKTSBAONNRP-UHFFFAOYSA-N
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Description

Methyl 2-((2-aminoethyl)dithio)benzoate is an organic compound with the molecular formula C10H13NO2S2. It is also known by its systematic name, benzoic acid, 2-[(2-aminoethyl)dithio]-, methyl ester

Preparation Methods

The synthesis of Methyl 2-((2-aminoethyl)dithio)benzoate typically involves the reaction of methyl benzoate with 2-aminoethanethiol in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of a disulfide bond between the thiol groups, resulting in the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-((2-aminoethyl)dithio)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-((2-aminoethyl)dithio)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2-aminoethyl)dithio)benzoate involves its interaction with molecular targets through its amino and dithio groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Methyl 2-((2-aminoethyl)dithio)benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1429-01-2

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

methyl 2-(2-aminoethyldisulfanyl)benzoate

InChI

InChI=1S/C10H13NO2S2/c1-13-10(12)8-4-2-3-5-9(8)15-14-7-6-11/h2-5H,6-7,11H2,1H3

InChI Key

KKNSKTSBAONNRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SSCCN

Origin of Product

United States

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